molecular formula C8H11ClO4 B12442754 1,4-Diethyl (2Z)-2-chlorobut-2-enedioate

1,4-Diethyl (2Z)-2-chlorobut-2-enedioate

Cat. No.: B12442754
M. Wt: 206.62 g/mol
InChI Key: VOEQTGMCAHZUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl Chloromaleate is an organic compound with the chemical formula C8H11ClO4. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its volatility and reactivity with water and moisture. It is soluble in organic solvents such as alcohols and ethers but insoluble in water .

Preparation Methods

Diethyl Chloromaleate can be synthesized through the chlorination of maleic anhydride followed by esterification. The typical synthetic route involves dissolving maleic anhydride in an organic solvent and then introducing hydrogen chloride gas under controlled conditions. The reaction yields Diethyl Chloromaleate as the primary product .

Chemical Reactions Analysis

Diethyl Chloromaleate undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols, water, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl Chloromaleate is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of Diethyl Chloromaleate involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives. These derivatives can then interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Diethyl Chloromaleate can be compared with other similar compounds such as:

Diethyl Chloromaleate is unique due to its specific reactivity with nucleophiles and its applications in various fields of research and industry.

Properties

IUPAC Name

diethyl 2-chlorobut-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEQTGMCAHZUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.